molecular formula C20H15FN4OS2 B2516070 1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea CAS No. 690685-31-5

1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea

Cat. No.: B2516070
CAS No.: 690685-31-5
M. Wt: 410.49
InChI Key: XIBNJCXLASQLPS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring fused with a thieno ring, a fluorophenyl group, and a thiourea moiety. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea typically involves multi-step reactions. One common approach is the condensation of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with 4-fluoroaniline to form an amide intermediate. This intermediate is then reacted with thiourea under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea is unique due to its combination of a pyrazole-thieno fused ring system with a thiourea moiety. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS2/c1-12-16-11-17(28-19(16)25(24-12)15-5-3-2-4-6-15)18(26)23-20(27)22-14-9-7-13(21)8-10-14/h2-11H,1H3,(H2,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBNJCXLASQLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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